molecular formula C28H46O4<br>C28H46O4<br>C6H4(COO(CH2)7CH(CH3)2)2 B7803319 Diisodecyl phthalate CAS No. 119394-45-5

Diisodecyl phthalate

Cat. No.: B7803319
CAS No.: 119394-45-5
M. Wt: 446.7 g/mol
InChI Key: ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Description

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester widely used as a plasticizer in polymer research and development, particularly for polyvinyl chloride (PVC) . It is synthesized from the esterification of phthalic anhydride and isodecyl alcohol, resulting in a mixture of compounds with the formula C28H46O4 and a molecular weight of 446.66 g/mol . DIDP is characterized by its high boiling point, low volatility, and excellent resistance to heat and migration, making it an ideal plasticizer for formulating PVC with enhanced flexibility and durability for high-temperature applications such as wire and cable insulation and automotive parts . From a research perspective, DIDP is a compound of significant interest in toxicological and environmental health studies. As a high-production-volume chemical, understanding its environmental impact and biological effects is crucial . Toxicokinetic studies in rodent models show that DIDP is rapidly metabolized to compounds including mono-isodecyl phthalate (MiDP), mono-carboxy-isononyl-phthalate (MCiNP), and others, with MCiNP being a potential urinary biomarker for exposure assessment . Research indicates that DIDP can act as an endocrine disruptor, with studies on zebrafish demonstrating that sub-chronic exposure can induce oxidative stress and alter swimming behavior, highlighting its potential to cause biochemical and behavioral effects in aquatic organisms . Furthermore, DIDP is known to interfere with hormonal systems by modulating nuclear receptors and signaling pathways, which can lead to reproductive disorders, making it a key compound in studies investigating the mechanisms of phthalate-induced toxicity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

bis(8-methylnonyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
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InChI Key

ZVFDTKUVRCTHQE-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
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Molecular Formula

C28H46O4, Array
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DSSTOX Substance ID

DTXSID50274032
Record name Bis(8-methylnonyl) phthalate
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Molecular Weight

446.7 g/mol
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Physical Description

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID.
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Boiling Point

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C
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Flash Point

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none
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Density

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96
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Vapor Density

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147
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Impurities

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer.
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Color/Form

Clear liquid

CAS No.

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5
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Melting Point

-58 °F (NTP, 1992), -50 °C
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Preparation Methods

Single-Esterification

In the first stage, phthalic anhydride and isodecanol react at 140–150°C for 10 minutes under nitrogen. The molar ratio of isodecanol to phthalic anhydride is critical, typically maintained at 2.1:1 to 3.0:1. Excess alcohol ensures complete conversion of the anhydride to monoesters. This step is exothermic and irreversible, forming phthalic monoisodecyl ester acid.

Double Esterification

The monoester undergoes further reaction with excess isodecanol at 180–240°C using titanium isopropylate (Ti(OCH(CH3)2)4) as a catalyst. Key parameters include:

  • Catalyst concentration : 0.02–1.0 wt% relative to total reactants.

  • Temperature : Optimal yields occur at 210–230°C.

  • Reaction time : 3–6 hours, with shorter times (3–4 hours) preferred to minimize decomposition.

The double esterification is reversible and endothermic, requiring precise temperature control to drive the equilibrium toward DIDP formation.

Catalyst Optimization

Titanium isopropylate is favored for its high activity and selectivity. Experimental data from the patent demonstrate the impact of catalyst concentration on product quality (Table 1):

Table 1: Effect of Catalyst Concentration on DIDP Properties

Catalyst (wt%)Acid Value (mg KOH/g)Color Index (Pt-Co)Ester Content (%)
0.020.053599.5
0.050.033099.7
0.300.021599.9

Higher catalyst loads (0.3 wt%) reduce acid value and improve color clarity but increase production costs.

Post-Treatment and Refining

Dealcoholization

Unreacted isodecanol is removed via vacuum distillation (-0.085 to -0.095 MPa) at 170–180°C. This step ensures high ester purity by eliminating residual alcohols that could affect product stability.

Alkali Cleaning and Washing

Crude DIDP is treated with 5% sodium hydroxide solution at 90–95°C to neutralize acidic impurities. Two alkali washes followed by hot water rinses (pH 7–8) yield a neutral product.

Stripping

Steam distillation at 180±5°C removes low-boiling compounds, resulting in DIDP with:

  • Color index : 10–30 Pt-Co

  • Ester content : 99.8–99.9%

  • Acid value : <0.05 mg KOH/g

Comparative Analysis with Traditional Methods

The patented method offers distinct advantages over conventional DOP synthesis:

  • No decolorization step : The absence of activated carbon treatment simplifies the process and reduces waste.

  • Higher yield : DIDP achieves 99.9% purity versus 98–99% for DOP.

  • Enhanced properties : DIDP exhibits lower volatility (weight loss <0.1% at 200°C) and superior electrical resistance (volume resistivity >1×10^12 Ω·cm) compared to DOP.

Industrial Scalability and Applications

Batch processes described in the patent (e.g., 285g phthalic anhydride scaled to 766g isodecanol) demonstrate feasibility for industrial production. DIDP’s thermal stability makes it ideal for:

  • High-temperature PVC cables

  • Automotive interiors

  • Food packaging coatings

Chemical Reactions Analysis

Hydrolysis and Degradation

As an ester, DIDP undergoes hydrolysis under acidic or alkaline conditions, though its high molecular weight and branching impede reaction rates compared to lower phthalates:

Condition Products Reaction Rate
Strong acid (H₂SO₄)Phthalic acid + IsodecanolSlow (limited solubility)
Strong base (NaOH)Disodium phthalate + IsodecanolModerate (accelerated at high temps)

Experimental data indicate DIDP’s hydrolysis half-life exceeds years under ambient conditions due to its low water solubility . This stability contributes to its persistence in environmental matrices.

Reactivity with Other Chemicals

DIDP’s ester groups participate in reactions typical of phthalates:

Acid-Base Reactions

  • Reacts exothermically with strong acids (e.g., HCl, HNO₃), producing alcohols and acidic byproducts .

  • Generates heat and flammable hydrogen gas when exposed to alkali metals (e.g., Na, K) or hydrides .

Oxidative Reactions

  • DIDP resists oxidation under standard conditions but decomposes at high temperatures (>200°C), releasing CO₂ and volatile organic compounds .

Interactions with Polymers

As a plasticizer, DIDP forms secondary bonds with PVC chains via dipole interactions, enhancing flexibility without covalent bonding .

Biochemical Interactions

DIDP interacts with nuclear receptors, influencing lipid metabolism pathways:

PPAR/RXR Binding

Computational docking studies reveal DIDP’s affinity for peroxisome proliferator-activated receptors (PPARs) and retinoid X receptor-α (RXRα) in fish:

Receptor Binding Affinity (KdK_d, M)
PPARα3.15×10063.15 \times 10^{-06}
PPARγ1.71×10051.71 \times 10^{-05}
RXRα9.67×10079.67 \times 10^{-07}

DIDP’s hydrophobic structure enables stronger binding to RXRα than PPARs, potentially disrupting lipid homeostasis in aquatic organisms .

Metabolic Activation

In vitro studies show DIDP upregulates genes involved in fatty acid metabolism (e.g., FABP) in hepatocytes, suggesting peroxisome proliferation . Chronic exposure in rodents correlates with hepatic hypertrophy and lipid accumulation .

Environmental Reactivity

  • Photolysis : Limited degradation under UV light due to low absorbance in the solar spectrum .

  • Sorption : High log KowK_{ow} (10.21) and log KoaK_{oa} (13.0) values indicate strong adsorption to organic matter and airborne particulates .

Scientific Research Applications

Plasticizer in PVC

  • Construction Materials : DiDP is extensively used in building materials such as flooring, roofing, and wall coverings. Its incorporation into these materials enhances flexibility and impact resistance.
  • Automotive Applications : It is found in automotive parts, including undercoatings and sealants that require durability and resistance to environmental stressors.
  • Consumer Products : DiDP is present in various consumer items, including toys (though restricted in some jurisdictions), packaging materials, and medical devices .

Non-PVC Applications

Beyond PVC, DiDP serves as a plasticizer in:

  • Adhesives : Improves the bonding properties and flexibility of adhesives used in various applications.
  • Printing Inks : Enhances the flow and application properties of inks.
  • Anti-Corrosion Coatings : Used in paints and coatings to provide protective qualities against corrosion .

Regulatory Concerns

The use of DiDP has raised health and environmental concerns due to its potential endocrine-disrupting properties. The U.S. Environmental Protection Agency (EPA) has evaluated DiDP under the Toxic Substances Control Act (TSCA) and identified potential risks associated with certain conditions of use, particularly for female workers of reproductive age . Similar assessments have been conducted by agencies such as Health Canada and the European Chemicals Agency (ECHA), leading to regulatory restrictions in specific applications, especially toys .

Toxicokinetics Study

A significant study conducted on rats evaluated the toxicokinetics of DiDP, revealing that it was distributed across various tissues after administration. The study highlighted the need for further risk assessments regarding human exposure, especially considering the widespread use of plastics containing DiDP .

Human Exposure Assessment

Research utilizing oxidative metabolites as biomarkers indicated that human exposure to DiDP occurs through various pathways, including inhalation and dermal contact with products containing this compound. This study underscores the importance of monitoring exposure levels among susceptible populations such as children and pregnant women .

Environmental Impact

DiDP's environmental fate has been studied extensively. When released into aquatic environments, it tends to accumulate in sediments rather than water columns, which poses risks to aquatic life but minimizes direct human exposure through drinking water sources . Regulatory agencies continue to monitor its environmental impact to ensure compliance with safety standards.

Data Summary Table

Application AreaSpecific UsesRegulatory Status
PVC ProductsFlooring, roofing, automotive partsRestricted in toys
Non-PVC ProductsAdhesives, printing inksUnder evaluation by regulatory bodies
Environmental ImpactAccumulates in sedimentsMonitored by EPA and ECHA

Mechanism of Action

Diisodecyl phthalate exerts its effects primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the plastic. In biological systems, this compound and its metabolites can interact with hormone receptors, potentially disrupting endocrine function. This interaction can lead to various health effects, including reproductive toxicity and developmental issues .

Comparison with Similar Compounds

Table 1: Physical Properties of DIDP and Analogues

Compound Molecular Weight (g/mol) Alkyl Chain Length Boiling Point (°C) Viscosity (mPa·s) Primary Applications
DIDP 446.7 C10 (branched) >316 50–125 PVC coatings, viscosity calibration
DINP 418.6 C9 (branched) >300 ~80 Toys, flooring, automotive parts
DEHP 390.6 C8 (branched) 385 56 Medical tubing, legacy plastics
DPHP 446.7 C10 (branched) N/A N/A PVC replacement for DEHP
DINCH 424.7 C9 (cyclohexane) N/A N/A Food-contact materials, toys
TOTM 546.8 C8 (trimellitate) 414 155 High-temperature cables

Key Differences :

  • Alkyl Chain Length : DIDP’s C10 chains confer higher thermal stability and lower migration rates compared to DEHP (C8) and DINP (C9) .
  • Viscosity : DIDP’s viscosity profile makes it suitable for industrial calibration, unlike DEHP or DINP .
  • Volatility : Longer alkyl chains reduce volatility, enhancing DIDP’s performance in high-temperature applications .

Toxicity and Metabolism

  • Metabolites: DIDP is metabolized into monocarboxyisononyl phthalate (MCNP), while DINP produces monocarboxyisooctyl phthalate (MCOP). Both metabolites are urinary biomarkers, but DIDP’s isomers complicate detection .
  • Exposure : Children exhibit higher urinary concentrations of DIDP metabolites than adults, suggesting greater susceptibility .
  • Health Effects : DIDP exacerbates formaldehyde-induced neurotoxicity in mice, raising concerns about cumulative effects . In contrast, DEHP and DINP are more strongly linked to endocrine disruption .

Environmental Behavior

  • Regulatory Status: DIDP and DINP are replacing DEHP in Europe and North America, but they face restrictions in children’s products due to unresolved toxicity risks .
  • Alternatives: Non-phthalates like DINCH (hydrogenated DINP) and TOTM are marketed as safer, but their environmental impacts remain understudied .

Biological Activity

Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer in various applications, including polyvinyl chloride (PVC) products. Understanding the biological activity of DIDP is crucial due to its widespread use and potential health implications. This article explores its biological effects, metabolism, toxicity, and relevant case studies.

DIDP is a diester derived from phthalic acid and is characterized by its high molecular weight. It is primarily used to enhance the flexibility and durability of plastics. The metabolism of DIDP involves rapid hydrolysis into monoesters, which are further oxidized to form secondary metabolites. Studies indicate that these secondary metabolites are more consistently detected in urine than primary metabolites, suggesting they serve as sensitive biomarkers for exposure assessment .

Table 1: Metabolites of DIDP

Metabolite Type Detection Frequency
Mono(2-ethylhexyl) phthalate (MEHP)Primary metabolite~10% of samples
Monoisodecyl phthalate (MIDP)Secondary metabolite~90% of samples

Acute and Chronic Toxicity

DIDP has been evaluated for its toxicological effects in several animal studies. Key findings include:

  • Acute Toxicity : DIDP exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a mild skin and eye irritant but not a skin sensitizer .
  • Chronic Toxicity : Long-term studies have shown that DIDP can lead to increased liver weights and lipid metabolism alterations at doses above 120 mg/kg/day in rats. The No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg/day .

Developmental and Reproductive Effects

Research indicates that DIDP may have developmental effects, particularly in offspring. In two-generation reproduction studies, increased liver and kidney weights were observed in parental animals, along with reduced pup survival rates in the F2 generation . The NOAEL for fertility was established at 427-927 mg/kg/day, indicating potential risks at higher exposure levels .

Human Exposure Studies

Human biological monitoring has revealed significant exposure levels to DIDP among children compared to adults. A study utilizing data from the National Health and Nutrition Examination Survey (NHANES) found median concentrations of secondary metabolites in urine samples indicating widespread exposure .

Allergic Reactions

A notable case involved a 64-year-old woman who developed severe allergic contact dermatitis after wearing PVC wristbands containing DIDP. Patch testing confirmed a positive reaction to DIDP, highlighting the potential for allergic responses in sensitive individuals .

Regulatory Status and Risk Assessment

The U.S. Environmental Protection Agency (EPA) has classified DIDP as "Likely to Be Carcinogenic to Humans" based on evidence from animal studies showing elevated incidences of liver tumors and leukemia in exposed rats . The agency's risk evaluation includes assessing both carcinogenic and non-carcinogenic responses, focusing on PPARα activation as a mechanism of action for liver toxicity .

Table 2: Summary of Toxicity Data for DIDP

Endpoint NOAEL (mg/kg/day) LOAEL (mg/kg/day) Study Type
Liver Effects60120Repeated Dose Study
Developmental Toxicity938Two-Generation Study
Fertility427-927Not establishedReproductive Study

Q & A

Q. What standardized methodologies are recommended for determining the physical-chemical properties of DIDP (e.g., viscosity, solubility)?

Researchers should prioritize methods validated by authoritative bodies like the U.S. EPA. For viscosity, surface light scattering (SLS) and high-pressure measurements (0–100°C, up to 1 GPa) are robust techniques, as demonstrated in studies by Froeba et al. (2007) and Harris & Bair (2007) . The EPA’s Draft Physical Chemistry Assessment (2024) outlines a systematic review protocol for compiling measured and estimated data, including quality evaluation criteria for parameters like log Kow and vapor pressure . Refer to Table 2-1 in EPA (2024) for aggregated property datasets .

Q. How can researchers assess DIDP exposure in human populations?

Human biomonitoring via urinary metabolites (e.g., mono-isodecyl phthalate) is the gold standard. The NHANES 2017-2018 survey provides protocols for metabolite quantification using HPLC-MS/MS, with detection limits and inter-laboratory validation steps . Epidemiological studies should align with EPA’s Draft Risk Evaluation framework, integrating exposure pathways (dermal, inhalation, ingestion) and population-specific factors (e.g., occupational vs. general) .

Q. What experimental designs are appropriate for acute and chronic toxicity studies of DIDP?

Follow OECD Guidelines 407 (repeated-dose 28-day study) and 453 (chronic toxicity/carcinogenicity). Kharlamova et al. (2020) validated tiered approaches: acute (LD50 determination), subchronic (90-day oral gavage in rodents), and chronic (2-year bioassays). Include endpoints for hepatotoxicity, endocrine disruption, and reproductive effects, with dose-response modeling using benchmark dose (BMD) software .

Advanced Research Questions

Q. How can researchers resolve contradictions in DIDP’s toxicological data across studies?

Conduct systematic reviews with predefined inclusion/exclusion criteria, as outlined in EPA’s Systematic Review Protocol (2024). Prioritize studies with robust blinding, OECD-compliant protocols, and adequate sample sizes. For example, discrepancies in hepatotoxicity thresholds may arise from differences in species (rat vs. mouse), metabolic pathways, or purity of DIDP isomers. Meta-analyses should weight data by Klimisch score (e.g., reliability ratings from EPA’s Data Quality Evaluation) .

Q. What advanced methodologies are available to study DIDP’s interactions in chemical mixtures?

Use factorial design experiments to assess additive/synergistic effects. For example, combine DIDP with DEHP or DINP at environmentally relevant ratios. The National Academies (2017) recommends ToxCast high-throughput screening for endocrine disruption potential, coupled with pharmacokinetic modeling (e.g., GastroPlus) to predict tissue-specific bioaccumulation . Transcriptomics (RNA-seq) and metabolomics (LC-HRMS) can identify non-linear mixture effects .

Q. How can researchers address gaps in DIDP’s environmental fate data for regulatory risk assessment?

Apply fugacity modeling (Level III or IV) to predict partitioning across air, water, and soil matrices. The EPA’s Draft Fate Assessment (2024) identifies critical data needs: anaerobic degradation rates in sediment, and adsorption coefficients (Koc) for branched vs. linear isomers. Field validation using passive samplers (e.g., PUF disks for air, PE tubes for water) is advised, with QA/QC steps per ISO/IEC 17025 .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing low-dose effects of DIDP?

Use Bayesian hierarchical models to account for non-monotonic dose responses (NMDRs), particularly for endocrine endpoints. The EPA’s Low-Dose Toxicity Strategy (2017) emphasizes benchmark dose lower confidence limits (BMDL) over NOAEL/LOAEL for risk characterization. For epidemiological data, apply causal inference methods (e.g., g-computation) to adjust for confounding phthalate mixtures .

Q. How should researchers validate tentative safe exposure levels (TSELs) for occupational settings?

Kharlamova et al. (2020) derived a TSEL of 1.0 mg/m³ (vapor + aerosol) using NOAELs from subchronic inhalation studies in rats, adjusted with uncertainty factors (UF=100). Confirm via cross-species extrapolation (allometric scaling) and biomonitoring in occupational cohorts (e.g., PVC manufacturing workers). Compare with EPA’s reference dose (RfD) for consistency .

Q. Tables Referenced in EPA Reports

  • Table 2-1 (EPA, 2024) : Aggregates DIDP’s physical-chemical properties (e.g., log Kow=9.1, water solubility=0.0027 mg/L) from 18 studies, with reliability ratings .
  • EPA’s Data Extraction File (2024c) : Lists 32 toxicity studies, including Klimisch scores and endpoints (e.g., BMD10 for liver hypertrophy=45 mg/kg/day) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.